3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Research on methylbenzenesulfonamide derivatives has highlighted their potential as antagonists for various receptors. One study discussed the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists, which could be used in preventing human HIV-1 infection (Cheng De-ju, 2015). This indicates a broad interest in the structural characterization of such compounds for therapeutic applications.
Corrosion Inhibition
Piperidine derivatives have been evaluated for their corrosion inhibition properties on iron, showcasing the application of such compounds in protecting metals against corrosion. Quantum chemical calculations and molecular dynamics simulations were used to predict the efficiency of these inhibitors (S. Kaya et al., 2016).
Anticancer Activity
New dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cells, while also inhibiting carbonic anhydrase isoenzymes associated with cancer (H. Gul et al., 2018). This suggests potential applications in developing anticancer drugs.
Microbial Studies
Studies on new pyridine derivatives have demonstrated antibacterial and antifungal activities, indicating the utility of such compounds in microbial inhibition (N. Patel & S. N. Agravat, 2007).
Structural Investigations
Investigations into the structural properties of compounds like AND-1184, a potential API for treating dementia, show the importance of solid-state characterization in drug development (Tomasz Pawlak et al., 2021).
properties
IUPAC Name |
3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-13-2-3-15(10-16(13)19)27(25,26)23-12-14-4-8-24(9-5-14)18-17(11-20)21-6-7-22-18/h2-3,6-7,10,14,23H,4-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAHWYMDDDBIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide |
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